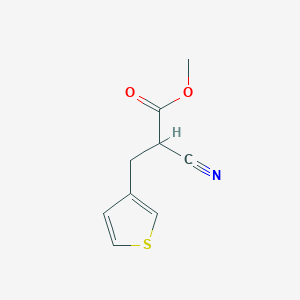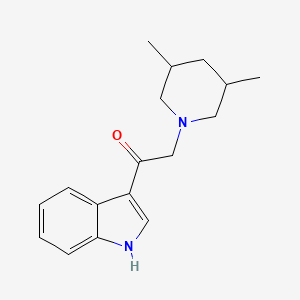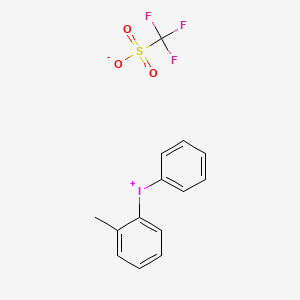
(2-Methylphenyl)(phenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound widely used as a synthetic intermediate in organic chemistry. It is known for its hypervalent iodine structure, which makes it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H13F3IO3S and a molecular weight of 446.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (2-methylphenyl)boronic acid in the presence of a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the hypervalent iodine intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the iodonium group is replaced by other nucleophiles.
Oxidation Reactions: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction Reactions: It can be reduced to form iodobenzene and (2-methylphenyl) derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and carboxylates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield arylamines, while reactions with thiols produce aryl sulfides .
Scientific Research Applications
(2-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodonium center to a nucleophile. This process is facilitated by the hypervalent iodine structure, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium triflate: Similar in structure but lacks the methyl group on the phenyl ring.
Phenyl(2,4,6-trimethylphenyl)iodonium triflate: Contains additional methyl groups on the phenyl ring, making it more sterically hindered.
Bis(4-tert-butylphenyl)iodonium triflate: Features bulky tert-butyl groups, affecting its reactivity and solubility.
Uniqueness
(2-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of the methyl group on the phenyl ring influences its electronic properties and makes it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C14H12F3IO3S |
|---|---|
Molecular Weight |
444.21 g/mol |
IUPAC Name |
(2-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZZPPDFZNFWAYET-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


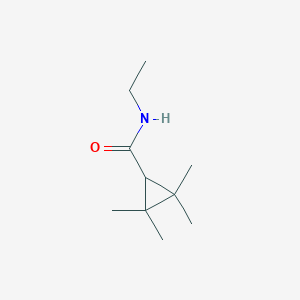
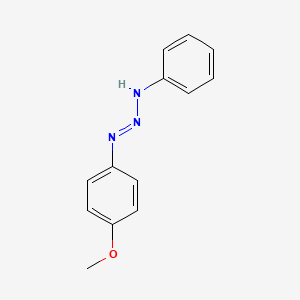
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
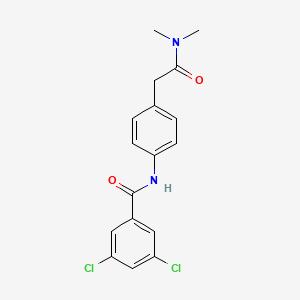
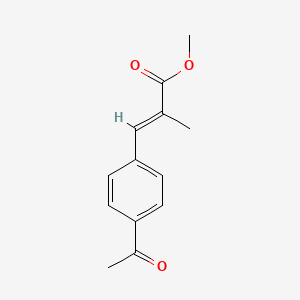
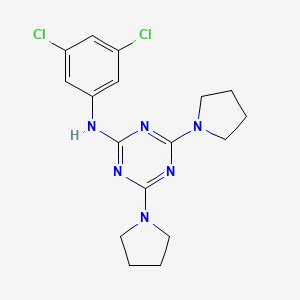
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
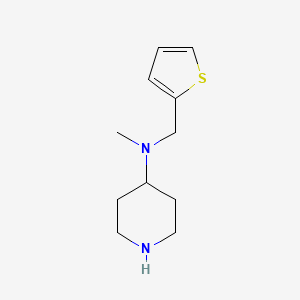
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
